molecular formula C9H10FNO2 B13046027 (S)-3-(1-Aminoethyl)-4-fluorobenzoicacidhcl

(S)-3-(1-Aminoethyl)-4-fluorobenzoicacidhcl

Katalognummer: B13046027
Molekulargewicht: 183.18 g/mol
InChI-Schlüssel: OPUFAKBWCGAKGX-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a fluorine atom, and a benzoic acid moiety, making it a versatile building block in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride typically involves the asymmetric synthesis of α-chiral primary amines. One common method includes the catalytic asymmetric synthesis using chiral ligands or organo-catalysts . Another approach involves the hydrogenation of nitriles and reductive amination of carbonyl compounds with ammonia over heterogeneous cobalt catalysts .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable and atom-economical routes. The hydrogenation of nitriles and reductive amination processes are particularly favored due to their efficiency and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a nitro group.

    Reduction: Reduction reactions can convert the nitro group back to an amino group.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzoic acids, nitrobenzoic acids, and aminobenzoic acids, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(S)-3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (S)-3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the fluorine atom enhances its binding affinity and specificity, making it a valuable tool in drug design and development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride is unique due to the presence of the fluorine atom, which significantly enhances its chemical stability and binding affinity in biological systems. This makes it a valuable compound in the development of pharmaceuticals and other fine chemicals.

Eigenschaften

Molekularformel

C9H10FNO2

Molekulargewicht

183.18 g/mol

IUPAC-Name

3-[(1S)-1-aminoethyl]-4-fluorobenzoic acid

InChI

InChI=1S/C9H10FNO2/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-5H,11H2,1H3,(H,12,13)/t5-/m0/s1

InChI-Schlüssel

OPUFAKBWCGAKGX-YFKPBYRVSA-N

Isomerische SMILES

C[C@@H](C1=C(C=CC(=C1)C(=O)O)F)N

Kanonische SMILES

CC(C1=C(C=CC(=C1)C(=O)O)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.